1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core and two dibromoethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) typically involves the bromination of a precursor compound, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethanone groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The phenylene core can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild heating and the use of polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique biological activities.
Mechanism of Action
The mechanism by which 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) exerts its effects depends on the specific application and reaction context. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the dibromoethanone groups and the electron-donating effects of the tetramethyl-substituted phenylene core. These electronic effects can modulate the compound’s interactions with various molecular targets, such as enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound, known for its use in polyimide coatings.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis(benzene): Another compound with a similar phenylene core but different substituents, used in various industrial applications.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is unique due to its combination of brominated ethanone groups and a tetramethyl-substituted phenylene core
Properties
CAS No. |
35928-58-6 |
---|---|
Molecular Formula |
C14H14Br4O2 |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
2,2-dibromo-1-[4-(2,2-dibromoacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C14H14Br4O2/c1-5-6(2)10(12(20)14(17)18)8(4)7(3)9(5)11(19)13(15)16/h13-14H,1-4H3 |
InChI Key |
VWEFPYCCZXLELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)C(Br)Br)C)C)C(=O)C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.